molecular formula C4H10N2O B079666 1,4-diaminobutan-2-one CAS No. 13123-70-1

1,4-diaminobutan-2-one

Cat. No.: B079666
CAS No.: 13123-70-1
M. Wt: 102.14 g/mol
InChI Key: ODANWMOQWMHGCY-UHFFFAOYSA-N
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Description

1,4-Diaminobutan-2-one is a bifunctional organic compound featuring both amine (-NH₂) and ketone (C=O) groups on a four-carbon backbone. The compound’s dual functional groups suggest reactivity in condensation reactions (e.g., forming heterocycles) or coordination chemistry. Notably, its dihydrochloride salt form enhances stability and solubility, making it more suitable for industrial or pharmaceutical applications .

Properties

IUPAC Name

1,4-diaminobutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c5-2-1-4(7)3-6/h1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODANWMOQWMHGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13123-70-1 (Parent), 3660-09-1 (di-hydrochloride)
Record name 1,4-Diaminobutan-2-one dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003660091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Diaminobutanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013123701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30927135
Record name 1,4-Diaminobutan-2-one
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Molecular Weight

102.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3660-09-1, 13123-70-1
Record name 1,4-Diaminobutan-2-one dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003660091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Diaminobutanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013123701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Diaminobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-diaminobutan-2-one dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-diaminobutan-2-one can be synthesized through several methods. One common approach involves the catalytic hydrogenation of succinic acid dinitrile. This process typically requires specific catalysts and controlled reaction conditions to yield the desired product .

Industrial Production Methods

Industrial production of 1,4-diamino-2-butanone often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods may vary depending on the manufacturer, but they generally follow principles similar to those used in laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4-diaminobutan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, leading to the formation of various products.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydrogen peroxide, ammonium ions, and α-oxoaldehyde, among others. These products are often intermediates in further chemical transformations.

Mechanism of Action

1,4-diaminobutan-2-one exerts its effects primarily through the inhibition of ornithine decarboxylase. This inhibition leads to a decrease in polyamine levels, which can affect various cellular processes. The compound also exhibits pro-oxidant properties, undergoing metal-catalyzed oxidation to produce reactive oxygen species, which contribute to its cytotoxic effects .

Comparison with Similar Compounds

1,4-Diaminobutane (Putrescine)

  • CAS : 110-60-1 .
  • Structure : A linear diamine (H₂N-CH₂-CH₂-CH₂-CH₂-NH₂) lacking the ketone group.
  • Properties : Higher basicity due to free amine groups; liquid at room temperature.
  • Applications : Precursor for polymers (e.g., nylon-4,6) and biological roles in cell proliferation.
  • Safety : Corrosive; skin contact must be avoided .

4,4-Dichlorobutan-2-one

  • CAS : 30845-73-9 .
  • Structure : Chlorinated ketone (Cl₂C-CO-CH₂-CH₃).
  • Properties: Higher molecular weight (153.98 g/mol) and lipophilicity (logP ~1.8) compared to 1,4-diaminobutan-2-one.
  • Applications : Intermediate in agrochemical synthesis.

1,4-Diphenylbutan-1-one

  • CAS: Not explicitly listed, but synonyms include 4-phenylbutyrophenone .
  • Structure : Aromatic ketone with phenyl substituents.
  • Properties : Solid at room temperature; higher melting point due to aromatic stacking.
  • Applications : Used in organic synthesis and photochemical studies.

Comparative Data Table

Compound CAS Number Molecular Formula Key Functional Groups Physical State (RT) Notable Applications
This compound 51390-22-8* C₄H₈N₂O Amine, Ketone Likely solid Pharmaceutical intermediates
1,4-Diaminobutane 110-60-1 C₄H₁₂N₂ Amine Liquid Polymer production
4,4-Dichlorobutan-2-one 30845-73-9 C₄H₆Cl₂O Chlorine, Ketone Liquid Agrochemical synthesis
1,4-Diphenylbutan-1-one - C₁₆H₁₄O Aromatic, Ketone Solid Organic synthesis

*Dihydrochloride salt form.

Reactivity and Stability

  • This compound: The ketone group may undergo nucleophilic addition, while the amines participate in acid-base reactions. Its dihydrochloride salt form (as in CAS 51390-22-8) likely exhibits improved aqueous solubility and reduced volatility compared to the free base .
  • Contrast with 1,4-Diaminobutane: The absence of a ketone in putrescine increases its flexibility in forming hydrogen bonds, enhancing its role in biological systems .
  • Chlorinated vs. Aromatic Derivatives : Chlorine atoms in 4,4-dichlorobutan-2-one increase electrophilicity at the carbonyl carbon, whereas aromatic rings in 1,4-diphenylbutan-1-one stabilize the compound via resonance .

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